molecular formula C13H8ClFO2 B6340813 4-Chloro-2-(2-fluorophenyl)benzoic acid CAS No. 1214343-98-2

4-Chloro-2-(2-fluorophenyl)benzoic acid

Cat. No.: B6340813
CAS No.: 1214343-98-2
M. Wt: 250.65 g/mol
InChI Key: SCQKHAQKJLGMPI-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at the 4-position and a 2-fluorophenyl moiety at the 2-position of the benzene ring. These analogs share a common benzoic acid backbone with variations in substituents, influencing their pharmacological and physicochemical profiles .

Properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQKHAQKJLGMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673456
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214343-98-2
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts acylation has been employed to introduce ketone groups into aromatic systems, which can later be oxidized to carboxylic acids. While this method is not directly cited in the provided sources, analogous approaches from patent CN85107015A demonstrate the utility of aluminum chloride (AlCl₃) as a catalyst for acylating halogenated benzene derivatives. For instance, the acylation of 2,4-dichlorofluorobenzene with acetyl chloride under AlCl₃ catalysis yields intermediates that undergo oxidation to carboxylic acids .

Procedure Adaptation :

  • Acylation : React 2-fluorotoluene with chloroacetyl chloride in the presence of AlCl₃ to form 4-chloro-2-(2-fluorophenyl)acetophenone.

  • Oxidation : Treat the ketone intermediate with a strong oxidizing agent (e.g., potassium permanganate) to convert the methyl group to a carboxylic acid.

Challenges :

  • The electron-withdrawing fluorine and chlorine substituents may deactivate the ring, reducing acylation efficiency.

  • Oxidation conditions must avoid decarboxylation or over-oxidation of sensitive groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, enabling the coupling of aryl halides with boronic acids. This method aligns with strategies observed in the synthesis of 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid, where nucleophilic substitution was used to attach sulfur-containing groups.

Synthetic Route :

  • Halogenation : Start with 2-bromo-4-chlorobenzoic acid. The bromine atom at the 2-position serves as the coupling site.

  • Protection : Convert the carboxylic acid to a methyl ester to prevent interference during coupling.

  • Coupling : React the ester with 2-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane/water.

  • Deprotection : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.

Optimization Insights :

  • Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates .

  • Temperature : Reactions typically proceed at 80–100°C, balancing yield and reaction time.

Ullmann-Type Coupling

Ullmann reactions facilitate the coupling of aryl halides with aryl metals, though they often require higher temperatures and longer reaction times compared to Suzuki couplings. Patent CN101381301A highlights the use of copper catalysts in multi-step syntheses involving halogenated anilines, which can be adapted for this target compound.

Procedure :

  • Substrate Preparation : Synthesize 4-chloro-2-iodobenzoic acid via iodination of 4-chlorobenzoic acid.

  • Coupling : React with 2-fluoroiodobenzene using CuI and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in DMSO at 110°C .

  • Workup : Isolate the product via acid-base extraction and recrystallization.

Advantages :

  • Tolerates electron-withdrawing groups on both coupling partners.

  • No need for pre-protection of the carboxylic acid.

Limitations :

  • Lower yields compared to palladium-catalyzed methods.

  • Requires stoichiometric copper, complicating purification.

Diazotization and Fluorination

Diazotization-based strategies, as seen in patent CN101381301A , offer a pathway to introduce fluorine atoms via decomposition of aryl diazonium salts. While this method was used for difluorobenzoic acids, it can be modified for biphenyl systems.

Adapted Steps :

  • Amination : Reduce 4-chloro-2-nitrobenzoic acid to 4-chloro-2-aminobenzoic acid using SnCl₂/HCl.

  • Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Schiemann Reaction : React with tetrafluoroboric acid (HBF₄) to yield 4-chloro-2-fluorobenzoic acid.

  • Biaryl Formation : Couple the fluorinated intermediate with 2-fluorophenylmagnesium bromide via Kumada coupling.

Critical Considerations :

  • Diazonium salts are thermally unstable; reactions must be conducted at low temperatures.

  • Kumada coupling requires anhydrous conditions and careful handling of Grignard reagents.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Scalability Complexity Cost
Friedel-Crafts40–50%ModerateHighLow
Suzuki-Miyaura70–85%HighModerateHigh
Ullmann50–60%LowHighModerate
Diazotization/Kumada30–45%LowVery HighHigh

Key Findings :

  • The Suzuki-Miyaura method offers the best balance of yield and scalability, making it suitable for industrial applications .

  • Ullmann and diazotization routes are less favored due to lower yields and operational complexities.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred, with optimizations such as:

  • Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction time .

  • Catalyst Recycling : Use immobilized palladium catalysts to lower costs.

  • Solvent Selection : Replace dioxane with greener alternatives (e.g., ethanol/water mixtures).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-2-(2-fluorophenyl)benzoic acid is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of furosemide, a potent diuretic used to treat fluid retention and high blood pressure. The compound serves as a starting reagent in the synthesis pathway, demonstrating its importance in medicinal chemistry .

1.2 Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, compounds synthesized from this acid have shown potential as Bcl-2 inhibitors, which are crucial in the development of treatments for various cancers . The ability to modify the fluorophenyl group enhances the biological activity of these derivatives.

Agrochemical Applications

2.1 Herbicides Development

The compound has been utilized in the synthesis of novel herbicidal agents, particularly isoxazolecarboxamides. These agents are designed to target specific weed species while minimizing impact on crops, showcasing the compound's relevance in agricultural chemistry .

Material Science Applications

3.1 Liquid Crystals

This compound has been investigated for its potential use in the development of liquid crystals. These materials are essential in various applications, including displays and sensors, due to their unique optical properties .

Case Studies and Research Findings

Study Application Findings
Study on Furosemide SynthesisPharmaceuticalDemonstrated effective use as a starting reagent with high yield .
Bcl-2 Inhibition ResearchAnticancerDerivatives showed significant activity against cancer cell lines, indicating potential for drug development .
Herbicide DevelopmentAgrochemicalNew formulations based on this compound exhibited selective efficacy against target weeds with low toxicity to crops .
Liquid Crystal ResearchMaterial ScienceCompounds derived from this acid displayed promising properties for liquid crystal applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, their substituents, and functional

Compound Name (Abbreviation) Substituents at 2-Position Biological Activity (IC₅₀) Key Applications/Properties
4-Chloro-2-(2-fluorophenyl)benzoic acid 2-Fluorophenyl Not reported Hypothesized ion channel modulation
CBA (4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid 2-Chlorophenoxy acetamido 1.5 ± 0.1 μM (TRPM4) TRPM4-specific inhibitor; no off-target effects on other TRP channels
NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) 1-Naphthyloxy acetamido 0.4 ± 0.3 μM (TRPM4) High potency TRPM4 inhibitor; used in Cryo-EM studies
LBA (4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid) 4-Chloro-2-methylphenoxy propanamido Not reported TRPM4 inhibitor; structural derivative for enhanced specificity
4-Chloro-2-(trifluoromethyl)benzoic acid Trifluoromethyl Not reported Organic synthesis; high lipophilicity (cLogP ~2.8)

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (Cl, F): The chloro group at the 4-position enhances metabolic stability and binding affinity through hydrophobic interactions. The 2-fluorophenyl group in the target compound may improve membrane permeability compared to non-fluorinated analogs due to fluorine’s high electronegativity and small atomic radius .
  • Aromatic vs. Aliphatic Substituents: CBA and NBA feature aromatic substituents (chlorophenoxy, naphthyloxy), contributing to π-π stacking interactions with TRPM3. In contrast, LBA’s aliphatic propanamido group may enhance conformational flexibility for better target engagement .
Lipophilicity and Solubility
  • CBA and NBA exhibit moderate lipophilicity (cLogP ~3–4), balancing membrane permeability and aqueous solubility.
  • The 2-fluorophenyl group in the target compound may lower cLogP compared to chlorophenoxy analogs, improving solubility while retaining inhibitory potency .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-fluorophenyl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling halogenated aromatic precursors or functionalizing benzoic acid derivatives. For example:

  • Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group .
  • Hydrolysis of nitriles or esters to yield the carboxylic acid moiety.
    Optimization Strategies :
  • Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) improve yield .
  • pH control : Maintain pH 7–9 during hydrolysis to avoid side reactions .
  • Temperature : Reflux in thionyl chloride (60–80°C) for efficient chlorination .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and chlorine chemical shifts) .
  • Infrared Spectroscopy (IR) : Validate carboxylic acid (-COOH, ~1700 cm⁻¹) and aromatic C-Cl/C-F bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers investigate the potential pharmacological activity of this compound through structure-activity relationship (SAR) studies?

  • Derivatization : Synthesize analogs (e.g., amides, esters) to test bioactivity. For example:
    • Replace the fluorine atom with other halogens to study electronic effects .
    • Modify the phenyl ring with methoxy or trifluoromethyl groups to enhance receptor binding .
  • In vitro assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Computational modeling : Use docking simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What challenges arise in analyzing impurities or degradation products, and what advanced chromatographic methods are recommended?

  • Challenges :
    • Co-elution of structurally similar impurities (e.g., dehalogenated byproducts) .
    • Hydrolysis of the carboxylic acid group under acidic/basic conditions .
  • Solutions :
    • LC-MS/MS : Combine retention time and fragmentation patterns to identify trace impurities .
    • Ion-pair chromatography : Use tetrabutylammonium salts to resolve polar degradation products .
    • Forced degradation studies : Expose the compound to heat, light, and pH extremes to profile stability .

Methodological Guidance Tables

Q. Table 1. Common Characterization Techniques

TechniqueApplicationExample DataReference
¹H NMRConfirm substituent positionsδ 7.8–8.2 ppm (aromatic protons)
IRIdentify functional groups~1700 cm⁻¹ (C=O stretch)
HRMSVerify molecular formula[M+H]⁺ = 279.0325 (calculated)

Q. Table 2. Potential Research Applications

FieldApplicationExperimental ApproachReference
Medicinal ChemistryAntibacterial agentsMIC assays against S. aureus
Material SciencePolymer precursorsCopolymerization with styrene
AgrochemicalsHerbicide developmentPhytotoxicity assays on A. thaliana

Key Considerations for Experimental Design

  • Contradictions in Data : Some synthetic protocols may report conflicting optimal temperatures (e.g., 60°C vs. 80°C for chlorination). Resolve via controlled factorial experiments .
  • Safety : Use fume hoods for reactions involving thionyl chloride or DMF due to toxicity .

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